5-Dimethylaminopentanamide chemical structure and properties
5-Dimethylaminopentanamide chemical structure and properties
Executive Summary & Chemical Identity[1][2]
5-(Dimethylamino)pentanamide is a specialized bifunctional aliphatic intermediate characterized by a linear five-carbon chain terminating in a primary amide group at the C1 position and a tertiary dimethylamine group at the C5 position.
Unlike its isomer N,N-dimethylvaleramide (a common solvent), this compound is primarily utilized as a building block in the synthesis of anion-exchange resins, pharmaceutical linkers, and functionalized polymers. Its dual functionality—combining a nucleophilic tertiary amine with a neutral, hydrolyzable amide—makes it a versatile precursor for quaternary ammonium salts and zwitterionic compounds.
Chemical Nomenclature & Identification[1][3]
| Property | Detail |
| Systematic Name | 5-(Dimethylamino)pentanamide |
| Synonyms | 5-(Dimethylamino)valeramide; |
| Molecular Formula | |
| Molecular Weight | 158.24 g/mol |
| SMILES | CN(C)CCCCC(N)=O |
| Structural Class | Amino-amide; Valeric acid derivative |
Structural Isomerism: A Critical Distinction
Researchers frequently confuse 5-(dimethylamino)pentanamide with its structural isomers. It is imperative to distinguish the position of the methyl groups.
Figure 1: Structural differentiation between the target compound and common nomenclature confusions.
Physicochemical Properties[1][3][5][8][9]
The following data aggregates experimental values from patent literature and predictive models using group contribution methods (GCM).
| Property | Value | Source/Method |
| Physical State | Colorless Solid | Experimental [1] |
| Melting Point | 86 – 87 °C | Experimental [1] |
| Boiling Point | ~285 °C (Predicted) | ACD/Labs |
| Solubility | Soluble in Ethanol, DCM, Dilute HCl; Sparingly soluble in non-polar alkanes | Experimental Observation |
| pKa (Amine) | 10.2 ± 0.3 | Predicted (Base strength) |
| pKa (Amide) | ~15-16 | Predicted (Very weak acid) |
| LogP | 0.24 | Predicted (Amphiphilic) |
Technical Insight: The melting point of 86-87°C indicates a crystalline lattice stabilized by hydrogen bonding between the primary amide protons and the carbonyl oxygen or the tertiary amine nitrogen. This contrasts sharply with the liquid state of N,N-dimethylvaleramide, which lacks hydrogen bond donors.
Synthesis Protocol
The most robust synthesis route involves the nucleophilic substitution of 5-bromopentanamide with dimethylamine. This method is preferred over direct amidation of 5-dimethylaminovaleric acid due to the difficulty in preventing polymerization (lactamization) during thermal dehydration.
Reaction Scheme
Figure 2: Synthetic pathway via nucleophilic substitution of
Detailed Experimental Procedure
Based on methodologies adapted from US Patent 4,933,374 [1].
Reagents:
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5-Bromopentanamide (10.0 g, 56 mmol)
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Dimethylamine (33% solution in ethanol, excess)[1]
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Dichloromethane (DCM)
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Hydrochloric acid (1M)
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Sodium hydroxide (1M)
Step-by-Step Protocol:
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Solubilization: Dissolve 5-bromopentanamide in ethanol (50 mL) in a round-bottom flask.
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Amination: Add dimethylamine solution (20 mL, ~4 eq) dropwise.
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Reaction: Stir the mixture at room temperature for 3 hours. To ensure completion, add a second portion of dimethylamine (10 mL) and stir for an additional 18 hours.
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Mechanism:[2] The dimethylamine acts as the nucleophile, displacing the bromine atom via an
mechanism. The excess amine scavenges the generated HBr.
-
-
Evaporation: Concentrate the reaction mixture under reduced pressure to yield an oily residue.
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Acid-Base Workup (Critical Step):
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Dissolve the oil in dilute HCl (pH ~2).[1] This protonates the product, keeping it in the aqueous phase while non-basic impurities (unreacted amide) remain organic.
-
Wash the aqueous layer twice with DCM (discard organic washings).
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Basify the aqueous layer with NaOH to pH >11. This deprotonates the amine, rendering the product neutral and lipophilic.
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Saturate the aqueous phase with NaCl (salting out) and extract exhaustively with DCM (5 x 30 mL).
-
-
Isolation: Dry the combined organic extracts over anhydrous
or , filter, and evaporate to dryness. -
Result: The product crystallizes as a colorless solid (mp 86-87°C).
Reactivity & Applications
Precursor for Anion Exchange Resins
The primary industrial application of 5-(dimethylamino)pentanamide is as a functionalizing agent for polystyrene resins.
-
Mechanism: The tertiary amine attacks chloromethylated polystyrene (Merrifield resin) to form a quaternary ammonium salt.
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Utility: This creates a spacer arm (5 carbons) between the polymer backbone and the cationic charge, which improves the kinetics of bile acid sequestration in cholesterol-lowering therapies [1].
Pharmaceutical Linker Chemistry
In drug discovery, the 5-carbon chain serves as an optimal "linker" length (approx. 6-7 Å) for:
-
HDAC Inhibitors: Connecting a zinc-binding group (hydroxamic acid) to a surface recognition cap group.
-
PROTACs: Linking an E3 ligase ligand to a target protein ligand. The terminal amide can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing orthogonal handle points.
Hydrolysis to 5-(Dimethylamino)valeric Acid
This hydrolysis yields the N,N-dimethylated analog of GABA (gamma-aminobutyric acid) homolog 5-AVA, which is of interest in neuropharmacology research.Safety & Handling
While specific toxicological data for this exact intermediate is limited, standard safety protocols for aliphatic amino-amides apply.
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Hazards: Likely an irritant to eyes, skin, and respiratory tract. The tertiary amine moiety suggests potential for sensitization.
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Storage: Hygroscopic. Store in a desiccator under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis or carbonate formation.
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Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.
References
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Polymer Synthesis: Gani, M. M., et al. (1990). Polystyrene anion exchange polymers. U.S. Patent No. 4,933,374. Washington, DC: U.S. Patent and Trademark Office.
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Structural Data Verification: National Institute of Standards and Technology (NIST).[3] N,N-Dimethylvaleramide (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[3]
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General Synthesis of Amino-Amides: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Gabriel Synthesis and Amine Alkylation protocols).
